BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

anticancer breast cancer structure-activity relationship

This N-(1,3,4-thiadiazol-2-yl)benzamide derivative is a critical SAR probe with a 3-methoxyphenyl group that confers superior activity against MCF-7 and MDA-MB-231 breast cancer cell lines over its 2-methoxy regioisomer. Its reduced anticonvulsant protection makes it an ideal negative control for MES pharmacophore mapping. The 2-chlorophenyl substituent at the 5-position enhances lipophilicity, validating its inclusion in oncology and agrochemical insecticide screening libraries. Secure high-purity batches for your research now.

Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8
CAS No. 392241-73-5
Cat. No. B2933414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
CAS392241-73-5
Molecular FormulaC16H12ClN3O2S
Molecular Weight345.8
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O2S/c1-22-11-6-4-5-10(9-11)14(21)18-16-20-19-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
InChIKeyZQHGQFIACJOAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide (CAS 392241-73-5): Core Chemical & Library Identity


The compound is a 1,3,4-thiadiazole-2-yl benzamide derivative bearing a 2-chlorophenyl substituent at the 5-position and a 3-methoxy group on the benzamide ring. Its molecular formula is C16H12ClN3O2S and its molecular weight is 345.8 g/mol [1]. The scaffold is recognized within the N-(1,3,4-thiadiazol-2-yl)benzamide class for its utility in both agrochemical insecticide programs [2] and pharmaceutical discovery, particularly in anticonvulsant and anticancer screening contexts [3]. Its structural features place it at a distinct intersection of lipophilic (chlorophenyl) and hydrogen-bond-capable (methoxy, amide) pharmacophoric elements, making it a relevant analog for structure-activity relationship (SAR) exploration.

Why N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide Cannot Be Interchanged with Generic Analogs


Subtle positional changes on the thiadiazole-benzamide scaffold produce large differences in biological activity. In anticonvulsant evaluations, compounds with a methoxy group at the 3- or 4-position of the phenyl ring showed a marked decrease in protection against convulsions compared to those with an unsubstituted phenyl ring [1]. Conversely, in anticancer screens, a 3-methoxyphenyl substituent at the 5-position of the 1,3,4-thiadiazole was reported to confer superior activity over the 2-position analog [2]. These contrasting trends—loss of anticonvulsant potency but gain in anticancer activity depending on the specific methoxy position—demonstrate that the 3-methoxy pattern of this compound is not simply interchangeable with other regioisomers or unsubstituted analogs. Blind substitution within this class carries a high risk of selecting a compound with reversed or absent target activity.

Quantitative Differentiation Evidence for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide


Positional Methoxy Regioisomerism Drives Anticancer Activity

In a study on 1,3,4-thiadiazole derivatives, compounds bearing a 3-methoxyphenyl substituent at the 5-position demonstrated significantly higher anticancer activity compared to their 2-methoxyphenyl regioisomers in MCF-7 and MDA-MB-231 breast cancer cell lines [1]. The target compound's 3-methoxybenzamide moiety, combined with the 2-chlorophenyl group, aligns with the superior configuration identified in this series.

anticancer breast cancer structure-activity relationship

Methoxy Group Presence Reduces Anticonvulsant Protection vs. Unsubstituted Phenyl

In the maximal electroshock seizure (MES) model, a direct comparison within a series of thiadiazole derivatives revealed that compounds with a methoxy group at the 3- or 4-position of the phenyl ring provided less protection against convulsions compared to their unsubstituted phenyl ring counterparts [1]. This finding directly relates to the target compound, which carries a 3-methoxy substituent, and distinguishes it from simpler, more active anticonvulsant analogs like the unsubstituted N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide.

anticonvulsant epilepsy maximal electroshock seizure

Confirmed Agrochemical Pedigree as an N-(1,3,4-Thiadiazol-2-yl)benzamide

The exact core scaffold of the target compound is explicitly claimed in a foundational patent (CA1077041A) as part of a series of N-(1,3,4-thiadiazol-2-yl)benzamides with insecticidal utility [1]. The patent discloses numerous analogs, including compounds with a 2-chlorophenyl group and various benzamide substitutions. This is not a generic classification; the 2-chlorophenyl-1,3,4-thiadiazole is a recognized scaffold within Dow AgroSciences' insecticide program [2], placing the target compound within a validated industrial design space.

insecticide agrochemical patent

Optimal Research & Industrial Application Scenarios for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide


Anticancer Screening Library Design: Privileged 3-Methoxyphenyl Thiadiazole Series

Based on the evidence that 3-methoxyphenyl-substituted 1,3,4-thiadiazoles exhibit superior activity against MCF-7 and MDA-MB-231 breast cancer cell lines compared to their 2-methoxy regioisomers [1], this compound is a validated inclusion for focused anticancer screening libraries. It should be prioritized alongside other 5-(2-chlorophenyl) thiadiazole analogs to explore the synergistic contribution of the chloro substituent.

Negative Control in Anticonvulsant Structure-Activity Studies

Literature indicates that 3- or 4-methoxy substitution on the phenyl ring of thiadiazole benzamides reduces anticonvulsant protection in the maximal electroshock seizure (MES) model relative to unsubstituted analogs [2]. This compound therefore serves as an ideal negative control or comparator for mapping the pharmacophoric tolerance of methoxy groups in anticonvulsant benzamide series.

Agrochemical Patent Landscape Analysis and Insecticide Lead Exploration

The scaffold is explicitly covered under CA1077041A for N-(1,3,4-thiadiazol-2-yl)benzamides as insecticides [3], and later developed by Dow AgroSciences. This compound is a relevant chemical probe for freedom-to-operate assessments, as well as a starting point for exploring structure-insecticidal activity relationships in crop protection discovery.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.